Benzenesulfonic acid, 4-isothiocyanato-, sodium salt

Edman degradation peptide sequencing solid-phase sequencing

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (commonly referred to as 4-sulfophenyl isothiocyanate sodium salt or SPITC) is an aromatic isothiocyanate featuring a para-sulfonate group that confers high water solubility. The compound's molecular formula is C₇H₄NNaO₃S₂ with a molecular weight of 237.2 g/mol (anhydrous).

Molecular Formula C7H5NNaO3S2+
Molecular Weight 238.2 g/mol
CAS No. 17614-69-6
Cat. No. B097920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-isothiocyanato-, sodium salt
CAS17614-69-6
Molecular FormulaC7H5NNaO3S2+
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1
InChIKeyXYARUYHGTRIFSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 4-Isothiocyanato-, Sodium Salt (CAS 17614-69-6): What the Scientific Buyer Needs to Know First


Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (commonly referred to as 4-sulfophenyl isothiocyanate sodium salt or SPITC) is an aromatic isothiocyanate featuring a para-sulfonate group that confers high water solubility . The compound's molecular formula is C₇H₄NNaO₃S₂ with a molecular weight of 237.2 g/mol (anhydrous) [1]. Its dual functionality—an electrophilic –N=C=S group that reacts with primary amines to form stable thioureas and a negatively charged sulfonate moiety—enables applications spanning Edman degradation, N-terminal peptide sulfonation for mass spectrometry, and covalent protein modification in aqueous media without organic co-solvents [2].

Why 4-Isothiocyanatobenzenesulfonic Acid Sodium Salt Cannot Be Simply Substituted with PITC or Other Isothiocyanate Analogs


Generic substitution among aryl isothiocyanates is not feasible because the para-sulfonate group of SPITC simultaneously drives aqueous solubility, introduces a permanent negative charge that alters reaction selectivity, and enables unique mass spectrometric fragmentation behavior. Phenyl isothiocyanate (PITC), the classic Edman reagent, is water-insoluble and requires organic solvent-based reaction conditions . 4-Isothiocyanatobenzoic acid, while also negatively charged, bears a carboxylate rather than sulfonate and exhibits different reactivity toward hemoglobin amino termini [1]. 4-Chlorosulfophenyl isocyanate (SPC), a sulfonation reagent for proteomics, uses an isocyanate rather than isothiocyanate group, producing different fragmentation pathways [2]. These structural differences translate into quantifiable performance gaps in sequencing completeness, site-selectivity of protein modification, and MS/MS spectral simplification.

Quantitative Differentiation Evidence for Benzenesulfonic Acid, 4-Isothiocyanato-, Sodium Salt: Head-to-Head Data Against Closest Analogs


Edman Degradation Sequencing Completeness: SPITC Pretreatment vs. No Pretreatment for Lysine-Terminated Tryptic Peptides

In automated Edman sequencing of tryptic peptides containing lysine or aminoethylcysteine, pretreatment with SPITC yielded essentially complete sequences for all six peptides tested (5–26 residues), whereas the same peptides without SPITC pretreatment provided only limited sequence information [1][2]. The sodium salt and free acid forms of SPITC performed equally well [1].

Edman degradation peptide sequencing solid-phase sequencing

Water Solubility: SPITC Sodium Salt vs. Phenyl Isothiocyanate (PITC)

The sodium sulfonate group renders SPITC highly soluble in water, whereas PITC is documented as water-insoluble . This solubility difference eliminates the need for organic co-solvents in SPITC-mediated derivatization reactions, enabling direct use in aqueous biological samples [1].

aqueous bioconjugation Edman reagent solubility sample preparation

Site-Selective Hemoglobin Modification: 4-Isothiocyanatobenzenesulfonic Acid vs. 4-Isothiocyanatobenzoic Acid

Both 4-isothiocyanatobenzenesulfonic acid (ICBS, the free acid of SPITC) and 4-isothiocyanatobenzoic acid (ICBA) react with the amino termini of hemoglobin alpha chains preferentially over beta chains; however, the sulfonate derivative produces distinct functional effects. With ICBS, the reaction rate with deoxyhemoglobin is markedly faster than with oxyhemoglobin, and the modified hemoglobin shows a decreased oxygen affinity over a wide pH range and a reduced alkaline Bohr effect [1][2]. In contrast, ICBA-modified oxyhemoglobin showed decreased oxygen affinity that no longer responded to chloride concentration, indicating complete blockade of oxygen-linked chloride binding sites [1][3].

hemoglobin modification anion binding site oxygen affinity modulation

MS/MS Spectral Simplification for de Novo Peptide Sequencing: SPITC vs. Non-Derivatized Peptides

N-terminal sulfonation with SPITC promotes facile post-source decay (PSD) fragmentation producing predominantly y-series ions, resulting in greatly simplified MS/MS spectra compared to non-derivatized peptides [1][2]. In a direct comparison of derivatization methods for MALDI MS/MS protein identification, sulfonation using SPITC was the preferred method due to low cost per experiment, reactivity with both lysine- and arginine-terminated peptides, and resultant simplified MS/MS spectra [2]. Photodissociation tandem mass spectrometry at 266 nm confirmed that SPITC-derivatized peptides and PITC-derivatized peptides both showed reduced laser intensity requirements for efficient PD, with similar major fragment ions observed [3].

proteomics MALDI-TOF/TOF PSD fragmentation de novo sequencing

Highest-Value Application Scenarios for Benzenesulfonic Acid, 4-Isothiocyanato-, Sodium Salt Based on Quantified Differentiation Evidence


Membrane Protein and Hydrophobic Peptide Sequencing by Edman Degradation

When sequencing hydrophobic peptides or membrane protein fragments that are poorly soluble in aqueous Quadrol buffers, SPITC pretreatment chemically anchors lysine-containing peptides to the sequencing support, eliminating wash-out losses [1]. The original bacteriorhodopsin sequencing project used SPITC derivatization precisely because the reagent's sulfonate group renders membrane-derived fragments water-soluble for solution-phase Edman chemistry . Procurement recommendation: laboratories performing Edman sequencing on challenging hydrophobic or lysine-rich samples should stock SPITC as a standard pretreatment reagent.

Hemoglobin Allostery and Oxygen-Linked Anion Binding Site Studies

For investigating the molecular mechanism of the Bohr effect and chloride-dependent oxygen affinity modulation, 4-isothiocyanatobenzenesulfonic acid (ICBS) provides selective covalent modification of the N-terminal valine amino groups of hemoglobin alpha chains [1]. Unlike the carboxylate analog ICBA, which completely abolishes chloride sensitivity, ICBS-modified hemoglobin retains partial chloride responsiveness, making it a more nuanced probe for dissecting alpha-chain vs. beta-chain contributions to anion binding [1]. Procurement recommendation: order the free acid form or sodium salt for hemoglobin structure-function studies requiring alpha-chain-selective modification with preserved allosteric regulation.

De Novo Peptide Sequencing by MALDI-TOF/TOF Mass Spectrometry

SPITC derivatization is the recommended N-terminal sulfonation method for laboratories performing de novo peptide sequencing on MALDI-TOF/TOF instruments [1]. The derivatization procedure has been optimized for on-target AnchorChip preparation, eliminating desalting steps and improving sensitivity [1]. This method is particularly valuable for proteomics of organisms with unsequenced genomes, where database-dependent search strategies fail. Procurement recommendation: purchase the sodium salt monohydrate form (CAS 143193-53-7 or anhydrous 17614-69-6) for proteomics sample preparation workflows.

Quantitative Proteomics via Isotope-Coded N-Terminal Sulfonation

The availability of ¹³C₆-labeled SPITC enables isotope-coded N-terminal sulfonation for quantitative proteomic analysis with simultaneous de novo sequencing capability [1]. Paired use of ¹²C-SPITC (light) and ¹³C₆-SPITC (heavy) allows relative quantification of peptide abundance across samples while preserving the simplified y-ion-dominated MS/MS fragmentation pattern characteristic of SPITC derivatization [1]. Procurement recommendation: source both labeled and unlabeled SPITC from a single vendor to ensure chemical equivalence for quantitative workflows.

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